
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione is a nucleoside analog that plays a crucial role in various biological processes. It is a derivative of pyrimidine and is structurally similar to thymidine, a component of DNA. This compound is significant in the field of biochemistry and molecular biology due to its involvement in DNA synthesis and repair mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione typically involves the glycosylation of a pyrimidine base with a deoxyribose sugar. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:
Starting Materials: Pyrimidine base and deoxyribose sugar.
Catalyst: Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate).
Solvent: Anhydrous acetonitrile.
Reaction Temperature: Typically around 0-25°C.
Purification: Chromatographic techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using nucleoside phosphorylases can be employed to achieve higher yields and specificity. The process involves:
Enzymes: Nucleoside phosphorylases.
Substrates: Pyrimidine base and deoxyribose-1-phosphate.
Reaction Conditions: Aqueous buffer solution, pH 7-8, at room temperature.
Purification: Crystallization or chromatographic methods.
化学反応の分析
Types of Reactions
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form 5-formyl-2,4(1H,3H)-pyrimidinedione.
Reduction: Reduction can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 5-Formyl-2,4(1H,3H)-pyrimidinedione.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkylated pyrimidine derivatives.
科学的研究の応用
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Plays a role in studying DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
作用機序
The compound exerts its effects by incorporating into DNA during replication. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly useful in antiviral therapies, where it inhibits the replication of viral DNA. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for DNA synthesis.
類似化合物との比較
Similar Compounds
Thymidine: A natural nucleoside involved in DNA synthesis.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione is unique due to its specific incorporation into DNA and its ability to act as a chain terminator. Unlike thymidine, it can be modified to enhance its therapeutic properties. Compared to 5-fluorouracil and cytarabine, it has a distinct mechanism of action and different therapeutic applications.
特性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7-/m1/s1 |
InChIキー |
ASOJEESZSWWNQK-FSDSQADBSA-N |
異性体SMILES |
C1[C@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O |
正規SMILES |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


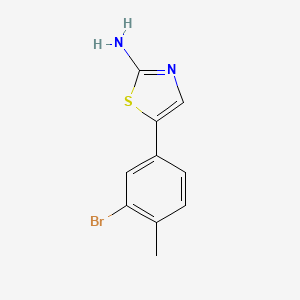


![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)
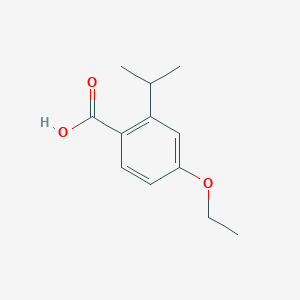

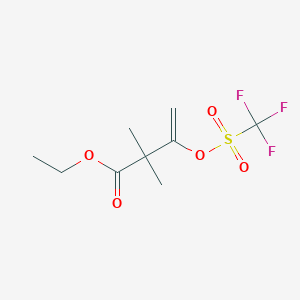
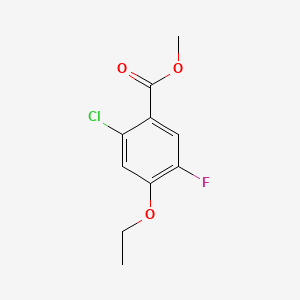
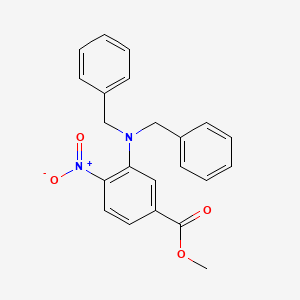


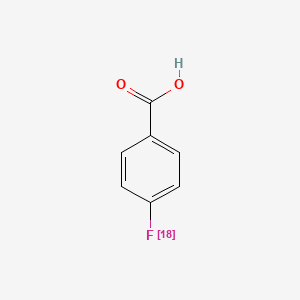
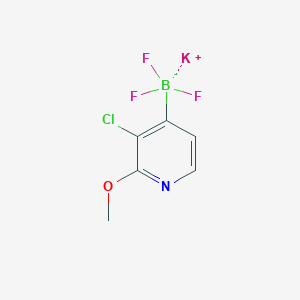
![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
